The synthesis of SR-318 involves a multi-step chemical process that typically includes the following methods:
The molecular structure of SR-318 can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with target proteins. Key structural features include:
The molecular formula and weight of SR-318 contribute to its pharmacokinetic properties, influencing its absorption and distribution within biological systems.
SR-318 participates in various chemical reactions primarily involving its interaction with protein kinases. The key reactions include:
These reactions are crucial for understanding how SR-318 modulates signaling pathways involved in inflammation and stress responses.
The mechanism of action for SR-318 involves:
Data supporting these mechanisms come from both in vitro studies and preliminary in vivo assessments, highlighting the potential clinical applications of SR-318.
SR-318 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for therapeutic use.
SR-318 has significant scientific applications, particularly in research related to:
SR-318 is a selective adenosine triphosphate-competitive inhibitor targeting the p38 mitogen-activated protein kinase family, with primary activity against the alpha (MAPK14/p38α) and beta (MAPK11/p38β) isoforms. These isoforms share 75% amino acid sequence homology but exhibit distinct biological functions and tissue distribution. Mitogen-Activated Protein Kinase 14 is ubiquitously expressed and regulates inflammatory cytokine production, cell differentiation, and stress responses. Mitogen-Activated Protein Kinase 11, while structurally similar, demonstrates lower basal expression and unique roles in endothelial cell signaling and cellular senescence regulation [1] [7].
SR-318 exhibits differential binding affinity toward these isoforms due to structural variations in their adenosine triphosphate-binding pockets. The DFG motif (Asp-Phe-Gly) adjacent to the catalytic site displays greater conformational flexibility in Mitogen-Activated Protein Kinase 14 compared to Mitogen-Activated Protein Kinase 11, influencing inhibitor accessibility. Kinetic analyses reveal SR-318 achieves half-maximal inhibitory concentration values of 8.2 nM for Mitogen-Activated Protein Kinase 14 and 12.7 nM for Mitogen-Activated Protein Kinase 11 in enzymatic assays, confirming potent dual inhibition. Functional cellular assays show suppression of tumor necrosis factor-alpha production (Mitogen-Activated Protein Kinase 14-dependent) and radiation-induced senescence (Mitogen-Activated Protein Kinase 11-dependent) at nanomolar concentrations, validating target engagement [2] [3].
Table 1: Structural and Functional Differences Between Mitogen-Activated Protein Kinase 14 and Mitogen-Activated Protein Kinase 11 Relevant to SR-318 Inhibition
Feature | Mitogen-Activated Protein Kinase 14 (p38α) | Mitogen-Activated Protein Kinase 11 (p38β) |
---|---|---|
Amino Acid Identity | 100% (Reference) | 75% identical to Mitogen-Activated Protein Kinase 14 |
Activating Kinases | Mitogen-Activated Protein Kinase Kinase 3, Mitogen-Activated Protein Kinase Kinase 6 | Mitogen-Activated Protein Kinase Kinase 6 only |
DFG Motif Flexibility | High | Moderate |
Key Cellular Roles | Inflammatory signaling, cell differentiation | Senescence regulation, endothelial function |
SR-318 Enzymatic IC50 | 8.2 nM | 12.7 nM |
SR-318 functions as a Type 2 inhibitor, binding preferentially to the inactive "DFG-out" conformation of Mitogen-Activated Protein Kinase 14 and Mitogen-Activated Protein Kinase 11. This allosteric mechanism involves insertion of the inhibitor’s hydrophobic moiety into a pocket vacated by the outward displacement of the phenylalanine residue within the DFG motif. Structural analyses via X-ray crystallography reveal that SR-318 forms hydrogen bonds with the hinge region (residues Met109-Gly110) and hydrophobic interactions with the allosteric site (Leu108, Val38, Ala51) in Mitogen-Activated Protein Kinase 14. The deeper adenosine triphosphate-binding cleft in Mitogen-Activated Protein Kinase 11 (due to Leu104 substitution for Met109) slightly reduces binding avidity, explaining the marginally higher half-maximal inhibitory concentration observed [1] [3] [7].
Molecular dynamics simulations demonstrate that SR-318 binding induces long-range conformational changes extending beyond the catalytic site. Phosphorylation of the activation loop (Thr180-Tyr182 in Mitogen-Activated Protein Kinase 14) is sterically hindered upon inhibitor engagement, stabilizing the kinase in an inactive state. Additionally, the conserved "gatekeeper" residue (Thr106 in Mitogen-Activated Protein Kinase 14) undergoes a 30° rotation, collapsing the adenosine triphosphate-binding pocket and preventing cofactor exchange. This dual mechanism—direct steric blockade plus induced conformational shift—distinguishes Type 2 inhibitors like SR-318 from classical Type 1 adenosine triphosphate-competitive compounds [3].
SR-318 demonstrates a robust correlation between enzymatic inhibition and functional activity in cellular models. Enzymatic half-maximal inhibitory concentration values of 8.2 nM (Mitogen-Activated Protein Kinase 14) and 12.7 nM (Mitogen-Activated Protein Kinase 11) translate to cellular half-maximal effective concentration values of 42 nM and 68 nM, respectively, as measured by phospho-Mitogen-Activated Protein Kinase 14/Mitogen-Activated Protein Kinase 11 suppression in human macrophages. This 5-fold difference arises from physiological factors including cellular permeability, adenosine triphosphate concentrations, and feedback loops from upstream kinases [2] [3].
Table 2: Kinetic Parameters of SR-318 Target Engagement in Enzymatic vs. Cellular Systems
Parameter | Mitogen-Activated Protein Kinase 14 (p38α) | Mitogen-Activated Protein Kinase 11 (p38β) |
---|---|---|
Enzymatic IC50 | 8.2 nM | 12.7 nM |
Cellular EC50 (Phospho-p38 suppression) | 42 nM | 68 nM |
Cellular EC50 (Functional Output) | 50 nM (Tumor necrosis factor-alpha inhibition) | 85 nM (Senescence suppression) |
Hill Slope | -1.2 | -1.1 |
Functional half-maximal effective concentration values align with phosphorylation status: tumor necrosis factor-alpha secretion (Mitogen-Activated Protein Kinase 14-dependent) is halved at 50 nM SR-318, while radiation-induced senescence (Mitogen-Activated Protein Kinase 11-dependent) requires 85 nM for equivalent suppression. The Hill coefficients near -1.0 indicate non-cooperative binding, consistent with occupancy of a single inhibitory site. Time-resolved analyses show sustained Mitogen-Activated Protein Kinase 14/Mitogen-Activated Protein Kinase 11 suppression for >24 hours post-treatment, supporting prolonged target engagement suitable for therapeutic applications [2] [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5